molecular formula C6H4N2O2S B1500761 Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid CAS No. 268551-89-9

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B1500761
CAS No.: 268551-89-9
M. Wt: 168.18 g/mol
InChI Key: KXYFJHJOFVHJCM-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring fused to a thiazole ring. This compound is known for its potential biological and pharmaceutical applications due to its unique structural features.

Synthetic Routes and Reaction Conditions:

  • Conventional Synthesis: The compound can be synthesized through the cyclization of thiazole derivatives with appropriate imidazole precursors under acidic or basic conditions.

  • Transition Metal-Catalyzed Methods: Transition metals such as palladium and copper can be used as catalysts to facilitate the formation of the fused ring system.

  • Microwave-Assisted Synthesis: This method offers a rapid and efficient route to synthesize the compound by applying microwave irradiation to the reaction mixture, reducing reaction times significantly.

Industrial Production Methods: Industrial-scale production typically involves optimizing the synthetic routes for higher yields and purity. Continuous flow chemistry and large-scale reactors are employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazo[4,3-b][1,3]thiazole-5-methanol.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: this compound derivatives.

  • Reduction: Reduced forms of the compound, such as alcohols.

  • Substitution: Substituted imidazo[4,3-b][1,3]thiazole derivatives.

Biochemical Analysis

Biochemical Properties

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. This inhibition can modulate immune responses and has potential implications in cancer therapy . Additionally, this compound interacts with other biomolecules, such as nucleic acids, affecting their stability and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting or activating their activity. For instance, its binding to IDO1 results in the inhibition of tryptophan catabolism, which can modulate immune responses . Additionally, this compound can interact with nucleic acids, affecting their stability and function. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of IDO1 affects the catabolism of tryptophan, leading to changes in the levels of downstream metabolites . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in the nucleus, where it interacts with nucleic acids and modulates gene expression . Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production.

Scientific Research Applications

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.

  • Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

  • Industry: Its derivatives are used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Imidazo[4,3-b]thiazole-3-carboxylic acid

  • Imidazo[4,3-b]thiazole-2-carboxylic acid

  • Imidazo[4,3-b]thiazole-5-methanol

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Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYFJHJOFVHJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665321
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268551-89-9
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Reactant of Route 6
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

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